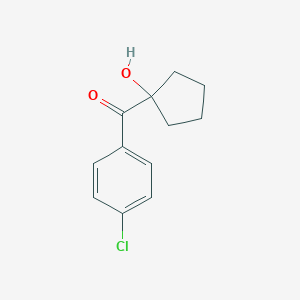
(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanone typically involves the reaction of cyclopentanone with 4-chlorobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions
(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: (4-Chlorophenyl)(1-oxocyclopentyl)methanone.
Reduction: (4-Chlorophenyl)(1-hydroxycyclopentyl)methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone has several applications in scientific research:
Neurology: It is used to study pain and inflammation mechanisms.
Pharmacology: It serves as a reference standard for opioid and glutamate receptor studies.
Toxicology: It is used in the analysis of drug impurities and metabolites.
Material Science: It is investigated for its potential use in corrosion inhibitors.
作用机制
The mechanism of action of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanone involves its interaction with various molecular targets, including opioid receptors and glutamate receptors . It modulates neurotransmission, which can affect pain perception and inflammatory responses. The exact pathways and molecular targets are still under investigation.
相似化合物的比较
Similar Compounds
(2-Chlorophenyl)(1-hydroxycyclopentyl)methanone: Similar structure but with the chlorine atom in the ortho position.
(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Contains a hydroxyl group on the phenyl ring.
Uniqueness
(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Its combination of a cyclopentyl ring and a chlorophenyl group provides distinct chemical and biological properties compared to its analogs.
生物活性
(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone, also known by its CAS number 1696839-44-7, is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a chlorophenyl group with a hydroxycyclopentyl moiety. The biological activity of this compound is an area of active research, particularly in relation to its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of a chlorinated aromatic ring and a cyclopentane derivative with a hydroxyl group, which may contribute to its biological properties.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
Research Findings
Several studies have focused on the biological effects and mechanisms of action of this compound.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study : A study conducted on various human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. Mechanistic studies indicated that the compound induces apoptosis through the mitochondrial pathway, as evidenced by increased caspase-3 activity and mitochondrial membrane potential disruption.
- Antimicrobial Evaluation : In vitro testing against Staphylococcus aureus and Escherichia coli revealed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.
- Neuropharmacological Assessment : Behavioral assays in rodent models showed that administration of this compound resulted in increased locomotor activity, indicating possible stimulant effects on the central nervous system. Further studies are needed to elucidate the underlying mechanisms.
属性
IUPAC Name |
(4-chlorophenyl)-(1-hydroxycyclopentyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-5-3-9(4-6-10)11(14)12(15)7-1-2-8-12/h3-6,15H,1-2,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYZCRZFWDYXMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













